2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Photo-stabilizer 944, also known as Light Stabilizer 944, is a high molecular weight hindered amine light stabilizer (HALS). It is widely used to protect polymers from degradation caused by ultraviolet (UV) radiation. This compound is particularly effective in applications involving polypropylene, polyethylene, ethylene-vinyl acetate, acrylonitrile butadiene styrene, and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Photo-stabilizer 944 is synthesized through a series of reactions involving hexamethylene diamine, 2,4,6-trichloro-1,3,5-triazine, and 2,2,6,6-tetramethyl-4-piperidinol. The process begins with the reaction of hexamethylene diamine with 2,4,6-trichloro-1,3,5-triazine to form an intermediate. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to produce the final product .
Industrial Production Methods
In industrial settings, the production of Photo-stabilizer 944 involves continuous processes to ensure high yield and purity. The reaction is typically carried out in organic solvents, and the product is purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Photo-stabilizer 944 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Photo-stabilizer 944 has a wide range of applications in scientific research and industry:
Chemistry: It is used to stabilize polymers and prevent degradation caused by UV radiation.
Biology: The compound is used in the development of materials for biological applications, such as medical devices and packaging.
Medicine: Photo-stabilizer 944 is used in the production of medical-grade polymers that require high stability and resistance to UV radiation.
Industry: It is widely used in the automotive, agricultural, textile, construction, and packaging industries to enhance the durability and longevity of polymer-based products
Mechanism of Action
Photo-stabilizer 944 works by neutralizing free radicals produced during the photo-oxidation of polymers. It acts as a radical scavenger, preventing the degradation of the polymer matrix. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the polymer from damage .
Comparison with Similar Compounds
Similar Compounds
Chimassorb 944: Another high molecular weight hindered amine light stabilizer with similar properties and applications.
Tinuvin 770: A low molecular weight hindered amine light stabilizer used in similar applications but with different performance characteristics.
UV-531: An ultraviolet light absorber with different chemical properties but used for similar purposes
Uniqueness
Photo-stabilizer 944 is unique due to its high molecular weight, which provides excellent resistance to extraction and low volatility. This makes it particularly effective in applications requiring long-term stability and durability .
Properties
CAS No. |
1022399-98-9 |
---|---|
Molecular Formula |
C35H68N8 |
Molecular Weight |
601.0 g/mol |
IUPAC Name |
2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C35H68N8/c1-30(2,3)24-35(12,13)40-28-37-25-38-29(39-28)43(27-22-33(8,9)42-34(10,11)23-27)19-17-15-14-16-18-36-26-20-31(4,5)41-32(6,7)21-26/h25-27,36,41-42H,14-24H2,1-13H3,(H,37,38,39,40) |
InChI Key |
LZVMGBSAHNBBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCN(C2CC(NC(C2)(C)C)(C)C)C3=NC=NC(=N3)NC(C)(C)CC(C)(C)C)C |
Origin of Product |
United States |
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